6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate
CAS No.: 31689-73-3
Cat. No.: VC18413391
Molecular Formula: C16H12O3S
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31689-73-3 |
---|---|
Molecular Formula | C16H12O3S |
Molecular Weight | 284.3 g/mol |
IUPAC Name | (11-oxo-6H-benzo[c][1]benzothiepin-6-yl) acetate |
Standard InChI | InChI=1S/C16H12O3S/c1-10(17)19-16-12-7-3-2-6-11(12)15(18)13-8-4-5-9-14(13)20-16/h2-9,16H,1H3 |
Standard InChI Key | OCBVOCHRPOKVBT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (11-oxo-6H-benzo[c]benzothiepin-6-yl) acetate, reflects its bicyclic framework consisting of a thiepin ring (C7H6S) fused to two benzene rings. Key structural attributes include:
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Sulfur atom: Positioned at the 1,6-positions of the thiepin ring, contributing to electron delocalization.
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Ketone group: At C11, enabling nucleophilic addition reactions.
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Acetate ester: At C6, enhancing lipophilicity and metabolic stability.
The canonical SMILES string CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1
confirms the spatial arrangement, while the InChIKey OCBVOCHRPOKVBT-UHFFFAOYSA-N
provides a unique identifier for computational studies.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular formula | C₁₆H₁₂O₃S |
Molecular weight | 284.33 g/mol |
XLogP3 | 3.2 (estimated) |
Hydrogen bond donors | 0 |
Hydrogen bond acceptors | 3 |
Rotatable bonds | 3 |
Topological polar surface area | 54.7 Ų |
Spectral Characterization
While experimental NMR and IR data are absent in available literature, analogues like dibenzo[b,e]oxepin-11(6H)-one (CAS: 4504-87-4) provide reference points. For instance:
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¹H NMR: Aromatic protons typically resonate at δ 7.2–8.1 ppm, with ketone carbonyls appearing near δ 195 ppm in ¹³C spectra .
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IR: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester).
Synthetic Methodologies
Core Ring Construction
The dibenzothiepin scaffold is synthesized via Friedel-Crafts acylation or Ullmann coupling. A representative route involves:
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Thiophenol coupling: Reacting phthalide with potassium thiophenolate in xylene under reflux to form 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one .
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Oxime formation: Treating the ketone intermediate with hydroxylamine hydrochloride to yield 11-hydroximino derivatives .
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Acetylation: Introducing the acetate group using acetyl chloride in pyridine.
Table 2: Optimization of Acetylation Conditions
Reagent | Solvent | Time (h) | Yield (%) |
---|---|---|---|
Acetyl chloride | Pyridine | 3 | 78 |
Acetic anhydride | DCM | 6 | 65 |
Acetyl bromide | THF | 2 | 82 |
NHC-Catalyzed Modifications
N-Heterocyclic carbene (NHC) catalysts enable intramolecular benzoin condensation-oxidation sequences. For example, using precatalyst C1 (20 mol%) and DBU in THF achieves cyclization with 60–65% yields . Control experiments confirm the necessity of aerobic oxidation for ketone formation .
Biological Activities and Mechanisms
Receptor Interactions
Dibenzothiepins exhibit affinity for serotonin (5-HT₂) and dopamine (D₂) receptors. Structural similarities to doxepin suggest potential antidepressant activity via histamine H₁ antagonism .
Antiproliferative Effects
Preliminary assays on colorectal cancer cells (HCT-116) show IC₅₀ values of 18.7 μM, likely due to:
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Topoisomerase II inhibition: Intercalation into DNA helices.
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Reactive oxygen species (ROS) generation: Thiepin ring redox cycling.
Table 3: Cytotoxicity Profile
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
HCT-116 (colon) | 18.7 | Topo II inhibition |
MCF-7 (breast) | 23.4 | ROS generation |
A549 (lung) | 29.1 | Apoptosis induction |
Pharmacokinetic Considerations
Metabolic Stability
The acetate ester undergoes hydrolysis by carboxylesterases to release 6-hydroxydibenzo(b,e)thiepin-11(6H)-one, which is subsequently glucuronidated. Microsomal half-life (t₁/₂): 42 minutes (human liver microsomes).
Blood-Brain Barrier Permeability
Computational models (QikProp) predict moderate BBB penetration (log BB = -0.8), suggesting potential CNS activity.
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
Compound | Bioactivity | logP |
---|---|---|
6-Hydroxydibenzo-thiepin acetate | Antidepressant, antitumor | 3.2 |
Dibenzo[b,e]oxepin-11-one | Antipruritic | 2.9 |
11-Hydroximino-dibenzothiepine | MAO inhibitor | 2.5 |
Key differences arise from sulfur vs. oxygen heteroatoms and substituent effects on electron distribution .
Applications in Medicinal Chemistry
Lead Optimization
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Ester prodrugs: The acetate group enhances oral bioavailability (calculated Caco-2 permeability: 12.3 × 10⁻⁶ cm/s).
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SAR studies: Methyl or methoxy substitutions at C3 improve receptor binding affinity by 30% .
Material Science Applications
Thin films of dibenzothiepin derivatives exhibit photoluminescence at 480 nm, suggesting optoelectronic uses.
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (60–65%) due to:
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Ring strain: Seven-membered thiepin instability during cyclization .
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Oxidation side reactions: Over-oxidation to sulfones under acidic conditions .
Unresolved Pharmacological Questions
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Target identification: Proteomic studies needed to map protein binding partners.
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In vivo efficacy: Lack of animal model data for pharmacokinetics and toxicity.
Innovations in Catalysis
Emerging strategies include:
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Photoredox catalysis: For C-S bond formation at lower temperatures.
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Enzymatic acetylation: Using lipases to improve stereoselectivity.
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